molecular formula C4H6ClN3O2 B1452758 2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride CAS No. 1187582-48-4

2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride

Cat. No. B1452758
CAS RN: 1187582-48-4
M. Wt: 163.56 g/mol
InChI Key: UIAZPFNKUUABPX-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride is an organic compound. It is a white crystalline solid with high solubility in water . This compound is often used as a precursor for pesticides and glyphosate (a broad-spectrum herbicide), as well as an organic synthesis reagent . It also acts as a ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that significantly accelerates reaction rates and reduces cell cytotoxicity .


Synthesis Analysis

The synthesis of 1H-1,2,3-triazole analogs, which includes this compound, can be achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . A novel, metal-free process for the challenging synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has been reported, which features an efficient condensation for the triazole build-up under flow conditions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,3-triazole ring, which is a structural fragment that makes compounds attractive for screening for biological activity . The 1,2,3-triazole ring is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .


Chemical Reactions Analysis

This compound is involved in copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This compound dramatically accelerates reaction rates and suppresses cell cytotoxicity .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Derivatives : A study by Pokhodylo et al. (2020) proposed a synthetic approach to (1H-1,2,3-triazol-1-yl)acetic acid derivatives, highlighting the preparation of 1,5-disubstituted 1,2,3-triazoles under metal-free conditions (Pokhodylo, Savka, & Obushak, 2020).
  • Efficient and Sustainable Synthesis : Tortoioli et al. (2020) reported a novel, metal-free process for synthesizing 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, emphasizing its atom economical and environmentally benign aspects (Tortoioli et al., 2020).

Biological and Chemical Properties

  • PPARalpha/delta Agonist Effects : Ciocoiu et al. (2010) explored the agonist activities of 1,4-disubstituted 1,2,3-triazole analogues of GW 501516, showing potential as dual PPAR agonists (Ciocoiu et al., 2010).
  • Ecological Corrosion Inhibitors : Nahlé et al. (2021) investigated novel ecological triazole derivative corrosion inhibitors for mild steel, demonstrating their high inhibition performance (Nahlé et al., 2021).

Material Science and Coordination Chemistry

  • Coordination Polymers and Catalytic Applications : A study by Lysenko et al. (2021) used 2‐(4H‐1,2,4‐triazol‐4‐yl)acetic acid as a ligand for MoO3 coordination hybrids, exploring their potential in catalytic applications (Lysenko et al., 2021).

Drug Development and Synthesis

  • Safe Manufacturing for Drug Development : Karlsson et al. (2017) developed a safe and efficient continuous process for synthesizing 2-(4-isopropyl-1H-1,2,3-triazol-1-yl)acetic acid, a key building block in drug development projects (Karlsson et al., 2017).

Antimicrobial Activity

  • Antimicrobial Activity of Derivatives : Hunashal et al. (2012) synthesized derivatives of 2-[4-(substituted benzylidenamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid and evaluated their antimicrobial activity (Hunashal et al., 2012).

Mechanism of Action

    The compound may inhibit or modulate specific enzymes, affecting metabolic pathways or signaling cascades. It could interact with cell surface receptors, influencing cellular responses. By binding to proteins, it may alter their function or stability.

Result of Action

The molecular and cellular effects of 2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride can be diverse:

Biochemical Analysis

Biochemical Properties

2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride plays a crucial role in several biochemical reactions. The triazole ring in its structure allows it to interact with a variety of enzymes and proteins. For instance, it has been found to act as an inhibitor of monoacylglycerol lipase, an enzyme involved in the degradation of monoacylglycerols to free fatty acids and glycerol . Additionally, this compound has shown potential as an agonist and antagonist of sphingosine-1-phosphate receptors, which are involved in various cellular processes such as cell growth, survival, and migration . These interactions highlight the compound’s versatility and potential in modulating biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has demonstrated anticancer activity by inducing apoptosis in cancer cells through the modulation of signaling pathways . Furthermore, this compound has been shown to affect gene expression by acting on transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell cycle regulation and apoptosis . These cellular effects underscore the compound’s potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, the compound has been found to inhibit the activity of stearoyl-coenzyme delta-9, an enzyme involved in fatty acid metabolism . Additionally, this compound can activate or inhibit signaling pathways by binding to receptors such as sphingosine-1-phosphate receptors . These interactions result in changes in gene expression and cellular responses, highlighting the compound’s multifaceted molecular mechanisms.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to gradual degradation and a decrease in its biological activity . In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, with some studies reporting sustained biological activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects, such as anticancer and antimicrobial activities . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monoacylglycerol lipase and stearoyl-coenzyme delta-9, influencing the metabolism of fatty acids and other lipids . Additionally, the compound has been found to affect metabolic flux and metabolite levels, further underscoring its role in cellular metabolism . These interactions highlight the compound’s potential in modulating metabolic pathways for therapeutic purposes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been found to interact with transporters such as organic anion transporters, facilitating its uptake and distribution within cells . Additionally, binding proteins play a crucial role in its localization and accumulation in specific cellular compartments . These interactions are essential for the compound’s biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm and nucleus . Targeting signals and post-translational modifications play a crucial role in directing the compound to specific organelles, where it exerts its biological effects . These findings highlight the importance of subcellular localization in the compound’s mechanism of action.

properties

IUPAC Name

2-(triazol-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2.ClH/c8-4(9)3-7-2-1-5-6-7;/h1-2H,3H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAZPFNKUUABPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=N1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00669994
Record name (1H-1,2,3-Triazol-1-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187582-48-4
Record name (1H-1,2,3-Triazol-1-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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